3-(4-(Trifluoromethyl)pyridin-3-yl)thiazolidine
Description
3-(4-(Trifluoromethyl)pyridin-3-yl)thiazolidine is a heterocyclic compound featuring a thiazolidine core (a five-membered ring containing nitrogen and sulfur) substituted with a pyridine moiety bearing a trifluoromethyl (-CF₃) group at the 4-position. The thiazolidine scaffold is widely recognized in medicinal chemistry for its conformational rigidity and ability to interact with biological targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability, making this compound a candidate for pharmaceutical applications, particularly in drug discovery for infectious diseases, inflammation, or cancer .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)pyridin-3-yl]-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2S/c10-9(11,12)7-1-2-13-5-8(7)14-3-4-15-6-14/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMMCQYHNFZWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Trifluoromethyl)pyridin-3-yl)thiazolidine typically involves the reaction of 4-(trifluoromethyl)pyridine-3-thiol with an appropriate amine or amine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiazolidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-(Trifluoromethyl)pyridin-3-yl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
3-(4-(Trifluoromethyl)pyridin-3-yl)thiazolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)pyridin-3-yl)thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. This interaction can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(4-(Trifluoromethyl)pyridin-3-yl)thiazolidine with three classes of compounds derived from the evidence:
Thiazolo[4,5-d]pyrimidine Derivatives
Example Compound: 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (, Table 1).
Comparison: The thiazolo[4,5-d]pyrimidine derivative shares sulfur-containing heterocycles but features a fused-ring system with additional aromatic substituents. Its synthesis employs microwave-assisted methods, which could be adapted for the target compound to improve efficiency. The trifluoromethyl group in the target compound may confer superior metabolic stability compared to the chromenone and phenyl groups in the thiazolo derivative .
[1,2,4]Triazolo[4,3-a]pyridines
Example Compound : 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine ().
Comparison: The triazolopyridine’s synthesis uses a green chemistry approach (NaOCl in ethanol), which is advantageous for scalability and sustainability. While the target compound lacks a triazole ring, its pyridine moiety and -CF₃ group align with substituent strategies in bioactive triazolopyridines (e.g., antibacterial agents).
Trifluoromethyl-Containing Pharmaceuticals
Example Compound : Nilotinib ().
Comparison : Nilotinib’s trifluoromethyl group enhances its binding affinity to kinase targets by modulating electronic and hydrophobic interactions. The target compound’s thiazolidine core may offer conformational advantages over Nilotinib’s rigid benzamide scaffold. However, the absence of an amide or imidazole group in the target compound limits direct pharmacological parallels .
Biological Activity
3-(4-(Trifluoromethyl)pyridin-3-yl)thiazolidine, a compound featuring a thiazolidine ring and a trifluoromethyl-substituted pyridine, has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- A thiazolidine ring, which is known for its diverse biological activities.
- A trifluoromethyl group that enhances lipophilicity and may influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups like trifluoromethyl enhances antibacterial potency.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Thiazolidines | S. aureus | 16 µg/mL |
Anticancer Activity
Thiazolidine compounds have been investigated for their anticancer properties. A study reported that derivatives with similar structures inhibited cancer cell proliferation in vitro, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.2 |
| Similar Thiazolidines | A549 | 8.4 |
The mechanism of action for thiazolidine derivatives often involves the inhibition of key enzymes involved in cell proliferation and survival. For example, compounds have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
Study on Anticancer Properties
In a recent study, researchers synthesized a series of thiazolidine derivatives, including this compound, and evaluated their anticancer activity. The results indicated that the trifluoromethyl substitution significantly enhanced cytotoxicity against MCF-7 cells compared to non-substituted analogs. The study utilized flow cytometry to assess apoptosis induction, revealing that treated cells exhibited increased rates of apoptosis via the caspase pathway.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiazolidines against resistant bacterial strains. The study demonstrated that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
